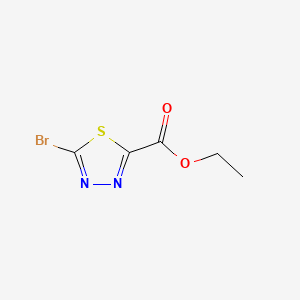

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

描述

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (CAS: 1030613-07-0) is a heterocyclic compound with the molecular formula C₅H₅BrN₂O₂S and a molecular weight of 237.07 g/mol . It features a 1,3,4-thiadiazole core substituted with a bromine atom at position 5 and an ethoxycarbonyl group at position 2. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

属性

IUPAC Name |

ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZLTNORBKZJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680977 | |

| Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030613-07-0 | |

| Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sandmeyer Bromination of 5-Amino-1,3,4-Thiadiazole-2-Carboxylate

The Sandmeyer reaction is a widely employed method for introducing bromine into aromatic systems. In the context of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, this protocol involves the diazotization of 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester followed by bromination.

Reaction Mechanism and Conditions

-

Diazotization : The 5-amino precursor is treated with tert-butyl nitrite (t-BuONO) in an acidic medium (e.g., HBr/AcOH), generating a diazonium salt intermediate.

-

Bromination : Copper(II) bromide (CuBr₂) facilitates the displacement of the diazo group by bromine, yielding the 5-bromo derivative.

Optimized Conditions :

-

Temperature: 0–5°C (diazotization), room temperature (bromination)

-

Reaction Time: 2–3 hours

Advantages :

-

High regioselectivity due to the directing effect of the ester group.

-

Mild conditions prevent decomposition of the thiadiazole ring.

Limitations :

-

Requires handling of toxic diazonium intermediates.

-

Multi-step purification increases operational complexity.

Direct Bromination Using Bromine-Oxidant Systems

An alternative approach involves the direct bromination of 1,3,4-thiadiazole derivatives using elemental bromine (Br₂) in the presence of an oxidant. This method, adapted from protocols for 2-amino-5-bromo-1,3,4-thiadiazole, can be modified for ester-functionalized substrates.

Procedure Overview

-

Acid Dissolution : The thiadiazole precursor (e.g., ethyl 1,3,4-thiadiazole-2-carboxylate) is dissolved in a dilute aqueous acid (2–6% HCl or H₂SO₄) to enhance solubility.

-

Bromination : Bromine is added incrementally under controlled temperatures (15–30°C), followed by an oxidant (e.g., NaOCl or H₂O₂) to drive the reaction to completion.

-

Workup : The product is isolated via alkali-mediated precipitation and solvent extraction.

Key Parameters :

Advantages :

Challenges :

-

Competitive side reactions (e.g., ring oxidation) may occur.

-

Requires precise stoichiometric control to avoid over-bromination.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating heterocycle formation. While primarily used for thiadiazolo[3,2-a]pyrimidine derivatives, this methodology can be adapted for this compound by integrating bromination early in the synthetic sequence.

Protocol Highlights

-

Cyclization : Ethyl cyanoacetate, hydrazine hydrate, and sulfur are reacted under microwave irradiation (100–120°C) to form the thiadiazole core.

-

In Situ Bromination : Bromine or N-bromosuccinimide (NBS) is introduced during or immediately after cyclization.

Conditions :

Advantages :

-

Rapid reaction times enhance throughput.

-

Energy efficiency aligns with green chemistry principles.

Drawbacks :

-

Limited scalability for industrial applications.

-

Formation of regioisomers necessitates rigorous purification.

Comparative Analysis of Preparation Methods

化学反应分析

Types of Reactions

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding thiadiazole derivative.

Oxidation: Oxidative reactions can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Major Products

Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.

Reduction: Formation of reduced thiadiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

科学研究应用

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate are compared below based on reactivity, physical properties, and applications:

Table 1: Key Physical Properties of Selected Thiadiazole Derivatives

Industrial and Commercial Considerations

- Cost and Availability : Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is cheaper (¥3001/25g for bromo vs. lower cost for chloro) but less reactive in coupling reactions .

- Scalability: The bromo derivative’s synthesis is optimized for kilogram-scale production, unlike the Boc-protected amino analog (CAS: 1048358-33-3), which is niche and cost-prohibitive .

Research Findings and Case Studies

Case Study: Suzuki-Miyaura Coupling

This compound undergoes Suzuki coupling with 2,4-difluorophenylboronic acid to yield ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, a PDE4 enzyme inhibitor precursor . The chloro analog fails under identical conditions due to lower reactivity .

Case Study: Hydrazone Formation

Reaction with 6-methyl-2-oxo-2H-chromen-3-yl derivatives forms hydrazone-linked compounds (e.g., 11c, 11d), which exhibit fluorescence properties useful in bioimaging .

生物活性

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a member of the thiadiazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antitumor agents and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 221.07 g/mol

- IUPAC Name : this compound

The presence of the bromine atom at the 5-position enhances the reactivity and potential biological activity of the compound.

While specific mechanisms for this compound are not fully elucidated, related compounds have demonstrated various modes of action:

- Antitumor Activity : Similar thiadiazole derivatives have shown cytotoxic effects against cancer cell lines by inhibiting cellular proliferation and inducing apoptosis. For instance, studies indicate that these compounds can interfere with cell cycle progression and induce DNA fragmentation in cancer cells .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Antitumor Activity

Recent studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:

- A study evaluated the cytotoxicity of this compound against human colon cancer cell lines (HCT116), revealing an IC value in the range of 3.29 to 10 μg/mL . This suggests a promising potential for further development as an anticancer agent.

Antimicrobial Effects

Research has also focused on the antimicrobial properties of this compound:

- This compound exhibited significant inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve interference with cellular processes or enzyme activities critical for bacterial growth.

Comparative Biological Activity Table

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via Sandmeyer bromination. A validated approach involves reacting ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with tert-butyl nitrite and CuBr₂ in acetonitrile at room temperature, achieving ~71% yield . Alternative methods include using HBr/NaNO₂ under acidic conditions, but these may require longer reaction times or higher temperatures . Optimization studies suggest that maintaining a stoichiometric ratio of 1:1.2 (amine:CuBr₂) minimizes byproducts like dehalogenated derivatives.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : H NMR (DMSO-d₆) typically shows a triplet at δ 1.3 ppm (CH₂CH₃), a quartet at δ 4.4 ppm (OCH₂), and a singlet for the thiadiazole ring protons. C NMR confirms the ester carbonyl at ~165 ppm .

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 237.07 (M+H⁺), with fragmentation patterns consistent with Br loss (m/z 158) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities like unreacted amine or dehalogenated analogs .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The brominated thiadiazole core is reactive and may release toxic HBr vapors under heat. Use fume hoods for synthesis, and store the compound in anhydrous conditions to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves and chemical goggles. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address low yields in Sandmeyer bromination of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate?

- Methodological Answer : Low yields often stem from incomplete diazotization or premature decomposition of the diazonium intermediate. Strategies include:

- Temperature Control : Perform diazotization at 0–5°C to stabilize the diazonium salt .

- Catalyst Optimization : Replace CuBr₂ with CuBr in situ generated from CuSO₄/NaBr, which enhances regioselectivity .

- Solvent Screening : Acetonitrile outperforms DCM in gram-scale reactions due to better solubility of intermediates .

Q. What strategies are effective for functionalizing this compound via cross-coupling reactions?

- Methodological Answer : The bromine atom is amenable to Suzuki-Miyaura couplings. For example, reaction with 2,4-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in DMF/H₂O (3:1) at 80°C produces biaryl derivatives in >85% yield . Sonogashira couplings require CuI co-catalysis and inert atmospheres to prevent alkyne homocoupling.

Q. How can reaction byproducts (e.g., dehalogenated species) be identified and mitigated?

- Methodological Answer : Byproducts arise from reductive debromination or ester hydrolysis.

- Analytical Tools : LC-MS/MS with MRM transitions (e.g., m/z 237 → 158 for the parent; m/z 159 → 111 for dehalogenated products) quantifies impurities .

- Mitigation : Add antioxidants like BHT (0.1 wt%) to the reaction mixture or use degassed solvents to suppress radical pathways .

Q. What are the applications of this compound in developing bioactive molecules?

- Methodological Answer : The thiadiazole core is a privileged scaffold in medicinal chemistry. Recent studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。